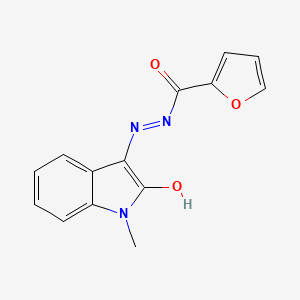

![molecular formula C22H26N2O3 B5545353 4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a category of organic molecules that typically exhibit interesting chemical and physical properties due to their complex structure. Such compounds are often subjects of synthesis and analysis in medicinal chemistry and material science due to their potential applications in various fields.

Synthesis Analysis

Synthesis of related pyridine compounds involves multi-step chemical reactions, starting from basic organic precursors to achieve the desired structural complexity. For instance, the synthesis of pyridin-ylmethyl derivatives is achieved through reactions like esterification and etherification, which are influenced by reaction conditions such as temperature and time (Wang Xiu-jian, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectrometry. These methods provide detailed information about the atomic arrangement and chemical bonds, which are crucial for understanding the compound's chemical behavior and reactivity (Mecit Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their structural features, such as the presence of pyridine rings and substituents. These structural elements can affect the compound's ability to participate in various chemical reactions, including condensation, nucleophilic substitution, and redox reactions, which are fundamental for further functionalization and application of the compound (A. Srivastava et al., 2017).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. These properties are essential for the practical application of the compound in different domains, including pharmaceuticals and materials science (S. A. Halim, M. Ibrahim, 2022).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding the compound's potential applications and safety. Computational studies and experimental analyses provide insights into these properties by exploring molecular orbitals, electron distribution, and potential reaction pathways (N. Elangovan et al., 2021).

Scientific Research Applications

Corrosion Inhibition

A study on the corrosion inhibition properties of a Schiff base derivative, which includes pyridine and benzene rings, revealed its effectiveness as a mixed-type inhibitor for Q235 mild steel in 1.0 M HCl. The compound follows Langmuir adsorption isotherm, indicating its potential application in protecting metal surfaces from corrosion. Surface analysis techniques such as SEM-EDX and XPS were employed to elucidate the adsorption behavior and inhibition mechanism, further supported by quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).

Aggregation Enhanced Emission

Research on pyridyl substituted benzamides demonstrated their luminescence in both solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. These compounds exhibited multi-stimuli-responsive properties, including mechanochromic behavior, making them suitable for applications in material science and sensor technology (Srivastava et al., 2017).

Photocatalytic Degradation

A study on the photocatalytic degradation of pyridine in water using TiO2 highlighted its rapid elimination compared to other compounds. The research identified specific hydroxylation and the formation of various intermediates, underscoring the potential of photocatalytic processes in the removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).

Electrochemical Activity

Investigation into the electrochemical polymerization of pyrrole containing a TEMPO side chain on Pt electrode revealed high electrocatalytic activity for benzyl alcohol oxidation. This study suggests applications in electrochemical synthesis and sensor development, where specific organic transformations are facilitated by electrocatalysis (Lu et al., 2014).

Synthetic Organic Chemistry

Synthesis of novel pyridine and fused pyridine derivatives for potential nootropic and antimicrobial applications was explored. The research demonstrated the versatility of pyridine derivatives in medicinal chemistry, highlighting their role in the development of new therapeutic agents (Flefel et al., 2018).

Mechanism of Action

properties

IUPAC Name |

1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-pyridin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-22(14-18-3-5-19-20(13-18)27-16-26-19)9-2-12-24(15-22)21(25)6-4-17-7-10-23-11-8-17/h3,5,7-8,10-11,13H,2,4,6,9,12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXOZADPSVWHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)CCC2=CC=NC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

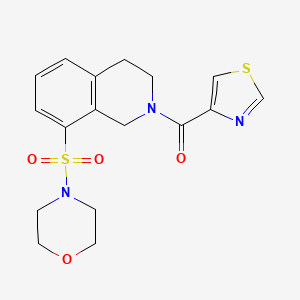

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

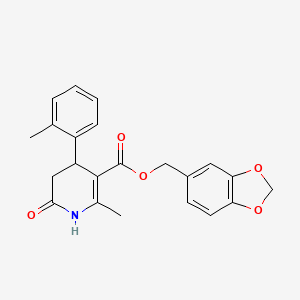

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

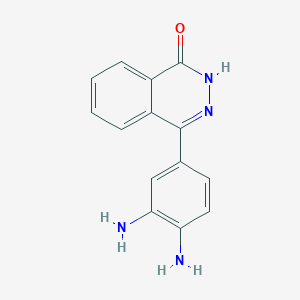

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)